molecular formula C11H14ClNO2 B8377613 1-Chloroethyl benzyl(methyl)carbamate

1-Chloroethyl benzyl(methyl)carbamate

Cat. No. B8377613
M. Wt: 227.69 g/mol
InChI Key: VZNUZLQITUYCHY-UHFFFAOYSA-N
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Patent
US09434718B2

Procedure details

To a vigorously stirred suspension of N-methylbenzylamine (0.260 mL, 2 mmol) in EtOAc (3 mL) and 3 mL of saturated NaHCO3 solution was added 1-chloroethyl chloroformate (0.160 mL, 2 mmol). Effervescence was observed. Once gas production had ceased, the reaction mixture was diluted with hexanes (10 mL). The aqueous phase was removed and the organic phase was washed with brine (5 mL), dried and concentrated to give the crude product as an oil (˜0.250 g). The compound was used in the subsequent step without further purification.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[C:11]([O:13][CH:14]([Cl:16])[CH3:15])=[O:12]>CCOC(C)=O.C([O-])(O)=O.[Na+]>[CH2:3]([N:2]([CH3:1])[C:11](=[O:12])[O:13][CH:14]([Cl:16])[CH3:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Three
Name
hexanes
Quantity
10 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous phase was removed
WASH
Type
WASH
Details
the organic phase was washed with brine (5 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(OC(C)Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.